molecular formula C16H14N2O5S B15291938 6-Phthalimidopenicillanic acid CAS No. 20425-27-8

6-Phthalimidopenicillanic acid

Cat. No.: B15291938
CAS No.: 20425-27-8
M. Wt: 346.4 g/mol
InChI Key: LNVKHOIUIPPOFH-ISTVAULSSA-N
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Description

6-Phthalimidopenicillanic acid is a derivative of penicillin, a well-known β-lactam antibiotic. This compound is characterized by the presence of a phthalimido group attached to the penicillanic acid nucleus. The phthalimido group provides enhanced stability to the β-lactam ring, making it a valuable intermediate in the synthesis of various penicillin derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phthalimidopenicillanic acid typically involves the reaction of 6-aminopenicillanic acid with phthalic anhydride. This reaction is carried out under mild conditions to ensure the integrity of the β-lactam ring. The reaction can be represented as follows:

6-aminopenicillanic acid+phthalic anhydride6-Phthalimidopenicillanic acid\text{6-aminopenicillanic acid} + \text{phthalic anhydride} \rightarrow \text{this compound} 6-aminopenicillanic acid+phthalic anhydride→6-Phthalimidopenicillanic acid

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-Phthalimidopenicillanic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Phthalimidopenicillanic acid is widely used in scientific research due to its stability and versatility. Some of its applications include:

Mechanism of Action

The primary mechanism of action of 6-Phthalimidopenicillanic acid involves its conversion to 6-aminopenicillanic acid, which then acts as a precursor for various penicillin antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced stability provided by the phthalimido group. This stability allows it to undergo various chemical reactions that are otherwise impracticable with other penicillin derivatives .

Properties

CAS No.

20425-27-8

Molecular Formula

C16H14N2O5S

Molecular Weight

346.4 g/mol

IUPAC Name

(2S,5R,6R)-6-(1,3-dioxoisoindol-2-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H14N2O5S/c1-16(2)10(15(22)23)18-13(21)9(14(18)24-16)17-11(19)7-5-3-4-6-8(7)12(17)20/h3-6,9-10,14H,1-2H3,(H,22,23)/t9-,10+,14-/m1/s1

InChI Key

LNVKHOIUIPPOFH-ISTVAULSSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C

Origin of Product

United States

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